molecular formula C11H13NO4 B1502391 4-(2-Nitrophenoxy)tetrahydro-2H-pyran CAS No. 898289-39-9

4-(2-Nitrophenoxy)tetrahydro-2H-pyran

Cat. No.: B1502391
CAS No.: 898289-39-9
M. Wt: 223.22 g/mol
InChI Key: LMVJVEROXTWODY-UHFFFAOYSA-N
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Description

4-(2-Nitrophenoxy)tetrahydro-2H-pyran is a chemical compound of significant interest in organic synthesis and medicinal chemistry research. It belongs to a class of compounds characterized by a tetrahydro-2H-pyran (oxane) ring ether-linked to a nitro-substituted benzene ring. This structural motif is a versatile synthetic intermediate. The tetrahydro-2H-pyran group can serve as a protected alcohol, which can be installed and later removed under mild acidic conditions, providing a strategic advantage in multi-step synthetic routes. While specific biological data for this exact isomer is not fully established in the public domain, its close structural analogs are prominently featured in research. For instance, compounds like 4-(3-Fluoro-2-nitrophenoxy)tetrahydro-2H-pyran and 4-(2-Bromo-4-nitrophenoxy)tetrahydro-2H-pyran are recognized as key intermediates. Furthermore, the 4H-pyran scaffold is extensively investigated for its diverse bioactivity, including potential as an antitumoral, antibacterial, and antioxidant agent, as well as for its inhibitory activity against targets like CDK2, which is relevant in oncology research . The nitro-aromatic moiety present in the structure is a common functional handle for further chemical transformations, such as reduction to an aniline, facilitating the synthesis of more complex molecules, including dyes, agrochemicals, and pharmaceutical candidates. This product is intended for use in a controlled laboratory setting by qualified researchers. It is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

4-(2-nitrophenoxy)oxane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO4/c13-12(14)10-3-1-2-4-11(10)16-9-5-7-15-8-6-9/h1-4,9H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMVJVEROXTWODY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1OC2=CC=CC=C2[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80693176
Record name 4-(2-Nitrophenoxy)oxane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80693176
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898289-39-9
Record name 4-(2-Nitrophenoxy)oxane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80693176
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Catalyst and Solvent Effects on Yield (Example from 4H-pyran Synthesis)

Entry Solvent Temperature (°C) Catalyst (mg) Yield (%)
1 EtOH Room temperature Trace
2 EtOH Reflux Trace
3 H2O Room temperature Trace
4 H2O Reflux Trace
5 EtOH Room temperature 20 65
6 EtOH Room temperature 30 96
7 EtOH Room temperature 40 96
8 EtOH Reflux 30 90
9 H2O Room temperature 30 Trace
10 CH3CN Room temperature 30 89
11 CH3CN Reflux 30 91

Source: Optimized conditions for 4H-pyran derivatives synthesis using CuFe2O4@starch bionanocatalyst.

Reaction Times and Yields with Various Aromatic Aldehydes

Entry Aromatic Aldehyde Product Time (min) Isolated Yield (%) Melting Point (°C)
1 4-Chlorobenzaldehyde 4a 20 96 246 (obsd)
2 4-Nitrobenzaldehyde 4b 25 94 180–182
3 2-Nitrobenzaldehyde 4c 25 91 224–226
14 2-Nitrobenzaldehyde 4n 32 91 185–187
16 4-Nitrobenzaldehyde 4p 30 96 180–183

Source: Reaction scope for 4H-pyran derivatives synthesis showing efficiency with nitro-substituted benzaldehydes.

Representative Experimental Procedure for Etherification

  • Dissolve 2-nitrophenol (1 equiv) and tetrahydro-2H-pyran-2-ol derivative (1.1 equiv) in dry acetonitrile.
  • Add catalytic amount of palladium complex [PdCl2(dppf)·CH2Cl2] and phase-transfer catalyst TBAB.
  • Heat under reflux under nitrogen atmosphere for 2 hours.
  • Cool, extract with ethyl acetate, wash with water and brine, dry over sodium sulfate.
  • Remove solvent under reduced pressure.
  • Purify residue by silica gel chromatography using hexane/ethyl acetate mixtures.
  • Collect product as solid; yields around 20% reported for similar compounds.

Summary Table of Preparation Methods

Method Type Key Reagents/Catalysts Conditions Yield Range (%) Notes
Direct Etherification 2-Nitrophenol, tetrahydro-2H-pyran-2-ol, PdCl2(dppf), TBAB Reflux in MeCN, N2 atmosphere ~20 Moderate yield, requires inert atmosphere
Carbodiimide-Mediated Coupling DCC, DMAP, 2-nitrophenol, tetrahydro-2H-pyran derivative Room temperature, DCM 12–20 Useful for mild conditions, byproduct removal needed
Multi-Component Domino Reaction Aromatic aldehydes, malononitrile, L-proline or bionanocatalyst Ethanol or water, RT to reflux Up to 96 High yields, green catalysts, broad substrate scope

Chemical Reactions Analysis

Types of Reactions: 4-(2-Nitrophenoxy)tetrahydro-2H-pyran can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromyl chloride (CrO2Cl2) can be used to oxidize the nitro group to a nitroso group or further to a carboxylic acid.

  • Reduction: Reducing agents like tin (Sn) and hydrochloric acid (HCl) or iron (Fe) and acetic acid (CH3COOH) can reduce the nitro group to an amine.

  • Substitution: Nucleophilic substitution reactions can occur at the pyran ring, where nucleophiles such as amines or alcohols can replace the oxygen atom.

Major Products Formed:

  • Oxidation: Nitroso derivatives or carboxylic acids.

  • Reduction: Amines.

  • Substitution: Substituted pyran derivatives.

Scientific Research Applications

Research indicates that compounds similar to 4-(2-Nitrophenoxy)tetrahydro-2H-pyran exhibit various biological activities, including:

  • Antimicrobial Properties : Preliminary studies suggest potential efficacy against various bacterial strains.
  • Anti-inflammatory Effects : The compound may modulate inflammatory pathways, offering therapeutic benefits in conditions characterized by excessive inflammation.
  • Anticancer Activity : Interaction studies have shown that it may influence pathways related to cell growth and apoptosis, suggesting a role in cancer treatment.

Synthetic Methodologies

The synthesis of this compound can be achieved through several methods, which include:

  • Nucleophilic Substitution Reactions : Utilizing nitrophenol derivatives to introduce the nitrophenoxy group onto the tetrahydropyran framework.
  • Rearrangement Reactions : Employing specific catalytic conditions to facilitate the transformation of precursor compounds into the desired structure.
  • Multi-step Synthesis : Combining various synthetic strategies to achieve higher yields and purity.

These methodologies highlight the versatility of this compound in synthetic organic chemistry.

Mechanism of Action

The mechanism by which 4-(2-Nitrophenoxy)tetrahydro-2H-pyran exerts its effects depends on its specific application. For example, in medicinal chemistry, its derivatives may interact with specific molecular targets such as enzymes or receptors, leading to biological effects. The exact pathways involved would depend on the specific derivative and its target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Aromatic Substituents

2-((4-Nitrobenzyl)oxy)tetrahydro-2H-pyran (1h)
  • Structure: Features a 4-nitrobenzyloxy group instead of 2-nitrophenoxy.
  • Synthesis: Prepared via acid-catalyzed reaction of (4-nitrophenyl)methanol with dihydropyran (DHP) in dichloromethane .
  • Key Difference: The nitro group is on the benzyl moiety rather than directly on the phenoxy ring, altering electronic effects and steric hindrance.
Tetrahydro-2-(4-methylphenoxy)-2H-pyran (CAS 13481-09-9)
  • Structure: Substituted with a 4-methylphenoxy group.
  • Molecular Weight : 192.258 g/mol (lower due to the absence of nitro group).
  • Impact : The methyl group is electron-donating, contrasting with the electron-withdrawing nitro group in the target compound. This affects reactivity in electrophilic substitutions .
4-Methyl-4-(phenylethynyl)tetrahydro-2H-pyran (4f)
  • Structure : Contains a phenylethynyl group at the 4-position.
  • Synthesis : Synthesized via photoredox catalysis with 93% purity and 62% yield.
  • Application : Used in studies of photochemical reactivity, unlike the nitro-substituted compound, which is more likely an intermediate .

Derivatives with Aliphatic or Unsaturated Substituents

4-(6-(4-Bromophenoxy)hex-1-yn-1-yl)tetrahydro-2H-pyran (2q)
  • Structure: Features a long alkyne chain terminated with a bromophenoxy group.
  • Synthesis : Prepared via iron-catalyzed cross-coupling (50% yield).
  • Application : Demonstrates utility in cross-coupling reactions, unlike the nitro-substituted compound, which is less reactive in such contexts .
4-Ethylidene tetrahydro-2H-pyran (CAS 852572-02-2)
  • Structure : Ethylidene group introduces unsaturation into the tetrahydropyran ring.
  • Reactivity: Prone to ring-opening or addition reactions due to the double bond, unlike the stable ether linkage in 4-(2-nitrophenoxy)tetrahydro-2H-pyran .

Electronic and Reactivity Differences

  • Electron-Withdrawing vs. Donating Groups: The nitro group in this compound deactivates the aromatic ring, making it less reactive toward electrophilic attack compared to methyl-substituted analogues .
  • Applications : Nitro-substituted compounds are often intermediates in pharmaceuticals (e.g., amidines ), while alkyne or ethylidene derivatives are used in materials science or photochemistry .

Biological Activity

4-(2-Nitrophenoxy)tetrahydro-2H-pyran is a compound that has garnered attention for its potential biological activities and applications in pharmaceuticals. This article explores the biological activity of this compound, focusing on its mechanisms, effects, and relevant studies.

Chemical Structure and Properties

The compound this compound features a nitrophenoxy group attached to a tetrahydropyran core. Its chemical formula is C11H13N1O4C_{11}H_{13}N_{1}O_{4}, and it possesses unique properties that contribute to its biological activity.

PropertyValue
Molecular Weight225.23 g/mol
CAS Number898289-39-9
SolubilitySoluble in organic solvents
Melting PointNot specified

Antimicrobial Properties

Recent studies have indicated that this compound exhibits antimicrobial activity. In vitro tests have shown effectiveness against various bacterial strains, suggesting its potential as an antibacterial agent. The mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis.

Antitumor Activity

Research indicates that compounds related to tetrahydropyrans, including this compound, may possess antitumor properties. For instance, derivatives have been tested for their ability to inhibit cancer cell proliferation in several types of cancer, including breast and colon cancer. The specific pathways affected include apoptosis induction and cell cycle arrest.

DNA Binding Studies

Studies on the interaction of this compound with DNA have revealed that it acts as a minor groove binder. This binding affinity suggests potential applications in developing novel anticancer therapies by targeting DNA directly.

Case Studies

  • Antimicrobial Efficacy : A study published in Scientific Reports demonstrated that derivatives of tetrahydropyrans showed significant antibacterial activity against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) ranging from 5 to 50 µg/mL depending on the strain tested .
  • Antitumor Activity : In a study focusing on the synthesis of tetrahydropyran derivatives, researchers found that specific modifications to the structure enhanced cytotoxicity against human cancer cell lines. The most potent derivative showed an IC50 value of 12 µM against breast cancer cells .
  • DNA Interaction : Research involving fluorescence spectroscopy indicated that the compound binds to calf thymus DNA with a binding constant (KbK_b) ranging from 1.53×104M11.53\times 10^4\,M^{-1} to 2.05×106M12.05\times 10^6\,M^{-1}, suggesting strong interaction and potential for therapeutic development .

Q & A

Q. What synthetic methodologies are commonly used to prepare 4-(2-nitrophenoxy)tetrahydro-2H-pyran?

Q. How is structural characterization of this compound performed?

  • Methodological Answer : Structural elucidation relies on ¹H/¹³C NMR to identify chemical shifts and coupling constants (e.g., diastereotopic protons at δ 3.5–5.0 ppm) and mass spectrometry (EI/CI) to confirm molecular ions and fragmentation patterns. For example, the ¹³C NMR spectrum of (2R*,3S*,4S*)-tetrahydropyran derivatives shows distinct signals for nitrophenoxy-substituted carbons (δ 110–160 ppm) . High-resolution MS (HRMS) further validates molecular formulas.

Advanced Research Questions

Q. How can diastereoselectivity be controlled during the synthesis of this compound derivatives?

  • Methodological Answer : Diastereoselectivity is achieved through chiral catalysts and steric effects. Copper(II)-bisphosphine catalysts (e.g., L3 in ) induce asymmetric induction by coordinating to the substrate’s oxygen atoms, favoring specific transition states. For example, bulky substituents on the nitrophenoxy group reduce competing pathways, enhancing enantiomeric excess (e.g., >90% ee in some cases) . Computational modeling (DFT) can predict favorable stereochemical outcomes .

Q. What mechanistic insights explain contradictions in reaction yields for nitrophenoxy-substituted tetrahydropyrans?

  • Methodological Answer : Discrepancies arise from competing reaction pathways (e.g., oxidation vs. substitution). For instance, electron-withdrawing nitro groups may deactivate the tetrahydropyran ring toward nucleophilic substitution but enhance stability during oxidation. Systematic optimization of oxidizing agents (e.g., KMnO₄ vs. CrO₃) and reaction pH can resolve these issues . Kinetic studies (e.g., monitoring via HPLC) help identify rate-limiting steps .

Q. What assays evaluate the biological activity of this compound derivatives?

  • Methodological Answer : In vitro assays include:
  • HMG-CoA reductase inhibition : Measure IC₅₀ values using spectrophotometric assays (e.g., NADPH consumption) .

  • Antiviral screening : Plaque reduction assays against viruses like HSV-1, referencing methodologies for nitrophenoxy-benzamide analogs .

  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa) to assess selective toxicity .

    • Data Table :
Assay TypeTarget/ModelKey Results (Example)Reference
HMG-CoA reductaseRecombinant enzymeIC₅₀ = 0.8 μM (vs. 1.2 μM control)
Antiviral (HSV-1)Vero cellsEC₅₀ = 5.2 μM, SI = 12.4

Methodological Notes

  • Stereochemical Analysis : Use NOESY NMR to confirm spatial arrangements of nitro and phenoxy groups .
  • Reaction Optimization : Employ Design of Experiments (DoE) to screen variables (catalyst loading, temperature) .
  • Data Validation : Cross-reference spectral data with computational predictions (e.g., Gaussian NMR simulations) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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